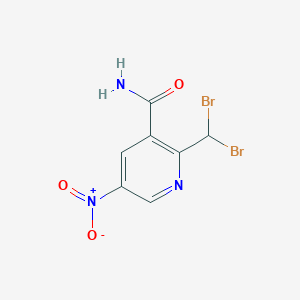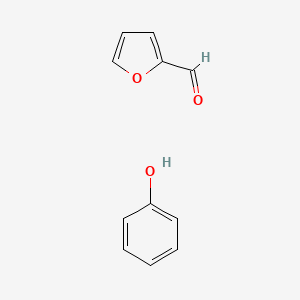
Furan-2-carbaldehyde;phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol furfuraldehyde is a chemical compound formed by the reaction of phenol and furfural. It is a type of phenolic resin known for its excellent thermal stability, mechanical strength, and resistance to chemical attack. These properties make it valuable in various industrial applications, including adhesives, coatings, and composite materials.
准备方法
Synthetic Routes and Reaction Conditions: Phenol furfuraldehyde is synthesized through a condensation reaction between phenol and furfural. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under controlled temperature conditions. The process involves the formation of a methylene bridge between the phenol and furfural molecules, resulting in a thermosetting resin.
Industrial Production Methods: In industrial settings, phenol furfuraldehyde is produced by mixing phenol and furfural in a reactor, followed by the addition of an acid catalyst. The mixture is heated to a specific temperature to initiate the condensation reaction. The resulting resin is then cooled, washed, and dried to obtain the final product. This method ensures high yield and purity of the resin.
化学反应分析
Types of Reactions: Phenol furfuraldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert phenol furfuraldehyde into corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced compounds.
Substitution: Halogenated, nitrated, and sulfonated phenol derivatives.
科学研究应用
Phenol furfuraldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and polymers.
Biology: Employed in the preparation of bio-compatible materials and as a crosslinking agent in biomaterials.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of high-performance adhesives, coatings, and composite materials due to its excellent mechanical and thermal properties.
作用机制
Phenol furfuraldehyde can be compared with other phenolic resins and furan derivatives:
Phenol Formaldehyde: Similar in structure but uses formaldehyde instead of furfural. Phenol formaldehyde resins are widely used in the production of plywood and laminates.
Furfural Alcohol: Derived from furfural and used in the production of furan resins. It has applications in foundry sand binders and corrosion-resistant materials.
Urea Formaldehyde: Another phenolic resin that uses urea and formaldehyde. It is commonly used in adhesives and particleboard production.
Uniqueness: Phenol furfuraldehyde stands out due to its superior thermal stability and resistance to chemical attack compared to other phenolic resins. Its ability to form strong covalent bonds with various substrates makes it highly valuable in high-performance applications.
相似化合物的比较
- Phenol Formaldehyde
- Furfural Alcohol
- Urea Formaldehyde
- Melamine Formaldehyde
属性
CAS 编号 |
26338-61-4 |
|---|---|
分子式 |
C11H10O3 |
分子量 |
190.19 g/mol |
IUPAC 名称 |
furan-2-carbaldehyde;phenol |
InChI |
InChI=1S/C6H6O.C5H4O2/c7-6-4-2-1-3-5-6;6-4-5-2-1-3-7-5/h1-5,7H;1-4H |
InChI 键 |
ANAGEECPKFGKEL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)O.C1=COC(=C1)C=O |
相关CAS编号 |
26338-61-4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
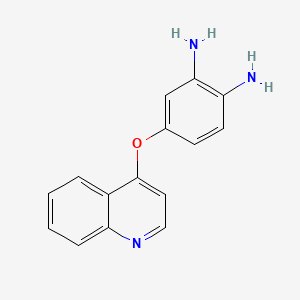
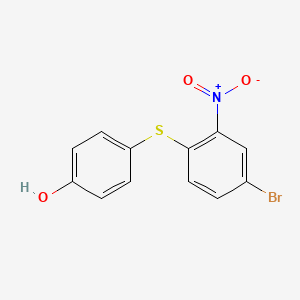
![Benzo[1,5-b']dithiophene-4,8-dione, 2-acetyl-](/img/structure/B8636643.png)
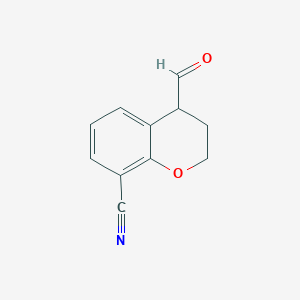
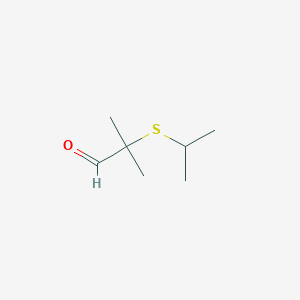
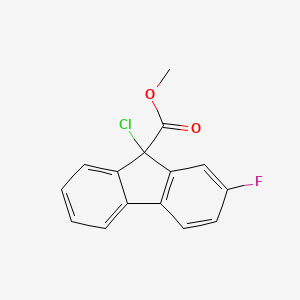
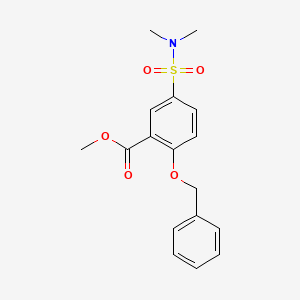
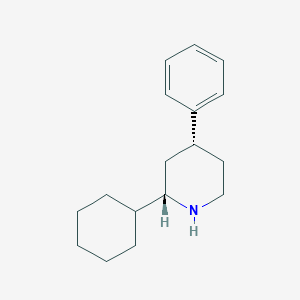
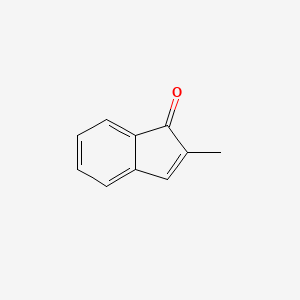
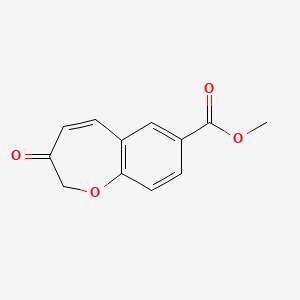
![Methyl [3-(2-oxopropyl)phenoxy]acetate](/img/structure/B8636703.png)
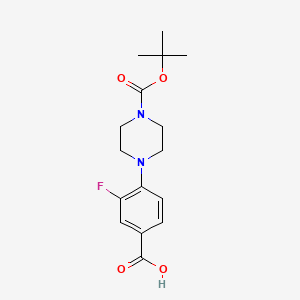
![6-Iodo-2-methoxy-3-[(4-methoxybenzyl)oxy]pyridine](/img/structure/B8636711.png)
